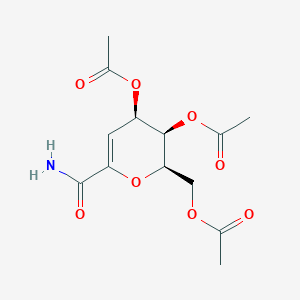

4,5,7-三-O-乙酰基-2,6-脱水-3-脱氧-D-己糖庚-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves allylic rearrangement-substitution reactions, as demonstrated in the synthesis of alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides, which are obtained from 3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol through treatment with alcohols and stannic chloride as a catalyst (Grynkiewicz, Priebe, & Zamojski, 1979). Such methods highlight the potential pathways for synthesizing 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide, emphasizing the importance of allylic rearrangement in the synthesis of complex organic molecules.

Molecular Structure Analysis

X-ray diffraction methods have been extensively used to investigate the molecular structure of similar compounds, revealing detailed conformational data. For instance, the crystal and molecular structures of compounds like 6-O-acetyl-2,3,4-trideoxy-α-DL-glycero-hex-2-enopyranose have been elucidated, providing insights into their half-chair conformations and the arrangements of acetyl groups (Krajewski et al., 1984). Such analyses are crucial for understanding the three-dimensional structure of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide.

Chemical Reactions and Properties

The chemical behavior of related compounds under various conditions can provide insights into the reactions and properties of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide. For example, the transformation mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol in water has been studied, showing the formation of unsaturated compounds with cyclic and open-chain structures (Madaj et al., 1996). This indicates how structural changes can affect the chemical properties and reactivity of such compounds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the behavior of organic compounds in different environments. Research on similar compounds, like the crystal structure analysis of 3-O-(6-O-acetyl-2,3,4-trideoxy-α-L-glycero-hex-2-enopyranosyl)-1,2;5,6-di-O-isopropylidene-α-D-glucofuranose, offers valuable data on their physical characteristics, aiding in the prediction of those for 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide (Krajewski et al., 1984).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, are crucial for the application of organic compounds. Studies on related compounds provide a foundation for understanding these aspects, as seen in the synthesis and reactivity of alkyl 3,4,6-tri-O-acetyl-2-deoxy-2-hydroxyimino-α-D-arabino- and-lyxo-hexopyranosides, which exhibit specific reactivity patterns useful for further synthetic applications (Mackor et al., 1980).

科学研究应用

加氢甲酰化和氧化反应:该化合物用于加氢甲酰化反应,如各种脱水脱氧衍生物的合成中所见。例如,3,4-二-O-乙酰基-d-木糖醛的加氢甲酰化会产生诸如 4,5-二-O-乙酰基-2,6-脱水-3-脱氧-醛基-d-己糖己糖等化合物,这表明它在合成碳水化合物化学中的相关性 (Rosenthal 等人,1964)。

烷基二脱氧衍生物的合成:该化合物是烷基二脱氧衍生物合成中的重要组成部分。例如,用醇和四氯化锡处理相关的三-O-乙酰基化合物,有助于形成烷基二脱氧衍生物,表明其在复杂有机合成中的效用 (Grynkiewicz 等人,1979)。

在二甲基甲酰胺中的转化:该化合物在二甲基甲酰胺中表现出有趣的行为,转化为单体形式,可以进一步反应形成各种衍生物。这突出了它在化学转化中的多功能性 (Lemieux 等人,1973)。

加氢甲酰化中的立体化学分析:对该化合物的研究有助于理解加氢甲酰化反应的立体化学,特别是在合成差向异构的脱水脱氧庚糖醇中 (Rosenthal 和 Koch,1965)。

C-糖基四唑的合成:该化合物用于合成 C-糖基四唑,这是各种生化途径中的潜在抑制剂。这展示了它在药物化学和药物开发中的适用性 (Buchanan 等人,1992)。

在水性介质中的氟化:该化合物的衍生物用于氟化反应,突出了它在制造氟化化合物中的用途,而氟化化合物在制药和农用化学品中很重要 (Diksic 和 Jolly,1986)。

属性

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-6-carbamoyl-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-6(15)19-5-11-12(21-8(3)17)9(20-7(2)16)4-10(22-11)13(14)18/h4,9,11-12H,5H2,1-3H3,(H2,14,18)/t9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVLXMVOLKHALG-YUSALJHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C(=O)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466671 |

Source

|

| Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

CAS RN |

183233-11-6 |

Source

|

| Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)